molecular formula C14H11NO3 B6336873 5-(3-Acetylphenyl)picolinic acid, 95% CAS No. 1242339-32-7

5-(3-Acetylphenyl)picolinic acid, 95%

Cat. No. B6336873
CAS RN: 1242339-32-7
M. Wt: 241.24 g/mol
InChI Key: MAOPBHRIVVWWTI-UHFFFAOYSA-N
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Description

5-(3-Acetylphenyl)picolinic acid (5-APPA) is a synthetic organic compound that has been studied extensively in the scientific community. It is an aromatic carboxylic acid that is used in a variety of different scientific applications, including synthesis, research, and medical applications. 5-APPA is an important compound for the study of biochemical and physiological processes, and its use in laboratory experiments has been steadily increasing in recent years.

Mechanism of Action

5-(3-Acetylphenyl)picolinic acid, 95% has been shown to interact with a variety of enzymes and other proteins. It has been shown to bind to the active sites of enzymes, which can inhibit their activity. It has also been shown to interact with other proteins, such as receptors, which can affect their function. Additionally, 5-(3-Acetylphenyl)picolinic acid, 95% can interact with DNA and other nucleic acids, which can affect gene expression and other cellular processes.
Biochemical and Physiological Effects
5-(3-Acetylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, which can affect metabolic pathways and other biochemical processes. Additionally, it has been shown to affect signal transduction pathways, which can affect cellular processes such as cell growth, differentiation, and apoptosis. 5-(3-Acetylphenyl)picolinic acid, 95% has also been shown to affect gene expression, which can affect the production of proteins and other molecules.

Advantages and Limitations for Lab Experiments

5-(3-Acetylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to synthesize. Additionally, it is relatively non-toxic and has a low cost. However, 5-(3-Acetylphenyl)picolinic acid, 95% has some limitations for use in laboratory experiments. It is not as soluble in water as some other compounds, which can make it difficult to work with. Additionally, it can be difficult to purify, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 5-(3-Acetylphenyl)picolinic acid, 95% in scientific research. It could be used to study the effects of drugs on biochemical processes, such as enzyme kinetics and signal transduction pathways. Additionally, it could be used to study the effects of environmental factors, such as temperature and pH, on biochemical processes. It could also be used to study the mechanisms of action of other drugs and compounds. Finally, 5-(3-Acetylphenyl)picolinic acid, 95% could be used to investigate the effects of gene expression on biochemical processes.

Synthesis Methods

5-(3-Acetylphenyl)picolinic acid, 95% can be synthesized from a variety of starting materials, including 3-acetylphenol and pyridine. The synthesis involves a multi-step process, including a condensation reaction, an oxidation reaction, and a decarboxylation reaction. The reaction is carried out in aqueous solution at a temperature of 80-100°C. The final product is a white crystalline solid with a melting point of 122-123°C.

Scientific Research Applications

5-(3-Acetylphenyl)picolinic acid, 95% is widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been used as a model compound to study the structure and function of proteins and other biological molecules. 5-(3-Acetylphenyl)picolinic acid, 95% has also been used to study enzyme kinetics, signal transduction pathways, and other biochemical processes. Additionally, it has been used to investigate the effects of drugs on biochemical processes.

properties

IUPAC Name

5-(3-acetylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-9(16)10-3-2-4-11(7-10)12-5-6-13(14(17)18)15-8-12/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOPBHRIVVWWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679310
Record name 5-(3-Acetylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Acetylphenyl)-picolinic acid

CAS RN

1242339-32-7
Record name 5-(3-Acetylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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